Product packaging for 3-(3-Pyridyl)-1,2,5-oxadiazole(Cat. No.:CAS No. 131988-03-9)

3-(3-Pyridyl)-1,2,5-oxadiazole

Cat. No.: B137366
CAS No.: 131988-03-9
M. Wt: 147.13 g/mol
InChI Key: VGUMETYVXAZFPT-UHFFFAOYSA-N
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Description

3-(3-Pyridyl)-1,2,5-oxadiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As part of the 1,2,5-oxadiazole family, this scaffold is recognized for its potential as a high-energy density material (HEDM) and is investigated for its electron-deficient properties, which are valuable in developing advanced optoelectronic materials. In pharmaceutical research, heterocycles like 1,2,4-oxadiazoles are established bioisosteres for esters and amides, improving metabolic stability in drug candidates. While specific activities for this isomer are under investigation, related oxadiazole derivatives demonstrate a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial effects. The pyridyl moiety further enhances its utility as a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination complexes with transition metals, which are explored for their catalytic and photophysical properties. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O B137366 3-(3-Pyridyl)-1,2,5-oxadiazole CAS No. 131988-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-3-yl-1,2,5-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-5-9-11-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUMETYVXAZFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 3 3 Pyridyl 1,2,5 Oxadiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for determining the connectivity and electronic environment of atoms within a molecule. For 3-(3-Pyridyl)-1,2,5-oxadiazole, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments provides a complete picture of its molecular framework.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons. The structure of this compound contains five protons: four on the pyridyl ring and one on the oxadiazole ring. Due to the electronegativity of the nitrogen atoms in both rings, all proton signals are expected to appear in the downfield aromatic region of the spectrum.

The single proton on the 1,2,5-oxadiazole ring is anticipated to appear as a sharp singlet, significantly deshielded due to the electronic nature of the ring. The four protons on the 3-substituted pyridine (B92270) ring exhibit a characteristic set of splitting patterns. The proton at the C2 position (H-2') typically appears as a singlet or a finely split doublet. The proton at C6' (H-6') is expected to be a doublet of doublets, coupled to H-5' and H-4'. Similarly, the H-4' proton will present as a doublet of triplets or a complex multiplet, while the H-5' proton will appear as a doublet of doublets.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-4 (Oxadiazole) 8.8 - 9.2 s (singlet)
H-2' (Pyridyl) 9.1 - 9.3 s or d
H-6' (Pyridyl) 8.6 - 8.8 dd
H-4' (Pyridyl) 8.2 - 8.4 dt

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected, as there are no planes of symmetry. The carbons of both heterocyclic rings resonate in the aromatic region, typically between 110 and 170 ppm.

The two carbon atoms of the 1,2,5-oxadiazole ring are expected to be significantly deshielded due to the direct attachment of electronegative oxygen and nitrogen atoms. The carbon attached to the pyridine ring (C-3) will appear at a different chemical shift than the carbon bearing a hydrogen atom (C-4). The five carbons of the pyridyl ring will also show distinct signals, with their chemical shifts influenced by the nitrogen atom and the oxadiazole substituent. Quaternary carbons, such as C-3 and C-3', will typically show lower intensity signals compared to protonated carbons. scispace.commdpi.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 (Oxadiazole) 160 - 165
C-4 (Oxadiazole) 150 - 155
C-2' (Pyridyl) 150 - 153
C-3' (Pyridyl) 125 - 130
C-4' (Pyridyl) 135 - 140
C-5' (Pyridyl) 123 - 126

¹⁵N NMR is a powerful, albeit less common, technique that provides direct insight into the electronic environment of nitrogen atoms. This is particularly valuable for heterocyclic compounds. In this compound, there are three distinct nitrogen environments: the pyridine nitrogen (N-1') and the two non-equivalent nitrogens in the oxadiazole ring (N-2 and N-5).

Each of these nitrogen atoms is expected to produce a separate signal in the ¹⁵N NMR spectrum. The chemical shifts are highly sensitive to factors like hybridization, electron density, and involvement in aromatic systems. The pyridine nitrogen signal is characteristic of sp²-hybridized nitrogen in a six-membered aromatic ring. The two nitrogen atoms in the 1,2,5-oxadiazole ring will have different chemical shifts due to their distinct bonding environments (one is adjacent to an oxygen atom, the other is not), providing definitive evidence for the 1,2,5-oxadiazole structure. ipb.pt

Table 3: Predicted ¹⁵N NMR Data for this compound

Nitrogen Assignment Predicted Chemical Shift (δ, ppm)
N-1' (Pyridyl) -70 to -100
N-2 (Oxadiazole) -20 to +20

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

FT-IR spectroscopy is used to identify the functional groups and bonding within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. ajchem-a.comdntb.gov.ua

The aromatic C-H stretching vibrations of both the pyridyl and oxadiazole rings are expected to appear above 3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the aromatic rings typically occur in the 1400-1650 cm⁻¹ region. ajchem-a.com The vibrations specific to the 1,2,5-oxadiazole ring, such as the N-O and C-O-N stretching modes, are crucial for confirming the presence of this heterocycle and are generally found in the 1000-1300 cm⁻¹ range. researchgate.net Out-of-plane C-H bending vibrations for the substituted aromatic rings provide additional structural information in the fingerprint region (below 1000 cm⁻¹). ajchem-a.com

Table 4: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational Mode Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3050 - 3150
C=N Stretch (Pyridyl & Oxadiazole) 1550 - 1650
Aromatic C=C Stretch (Pyridyl) 1400 - 1600
Oxadiazole Ring Stretch (C-N, N-O) 1000 - 1300
Aromatic C-H In-Plane Bend 1000 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound is dominated by absorptions arising from π → π* transitions due to the extended conjugated system formed by the interconnected pyridyl and oxadiazole rings. researchgate.net

The presence of this conjugation is expected to result in a strong absorption band (λ_max) in the ultraviolet region, likely between 280 and 320 nm. researchgate.net Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, often as shoulders on the main π → π* absorption band. The exact position and intensity of the absorption maxima are sensitive to the solvent environment.

Table 5: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λ_max (nm)
π → π* 280 - 320

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is a critical tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₇H₄N₄O, HRMS can verify this composition with a precision of several decimal places.

The calculated exact mass of the molecular ion [M+H]⁺ is a key confirmatory data point. Analysis of the fragmentation pattern under mass spectrometric conditions can also provide further structural evidence. Common fragmentation pathways for such bi-heterocyclic systems may include the cleavage of the bond between the two rings or the characteristic rupture of the oxadiazole ring. nih.govclockss.org

Table 6: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₇H₄N₄O
Calculated Exact Mass [M]⁺ 160.0385

X-ray Crystallography for Definitive Solid-State Structural Analysis

A comprehensive search of scientific literature and crystallographic databases for single-crystal X-ray diffraction data of this compound did not yield any specific studies detailing its solid-state structure. While extensive research exists on various isomers and derivatives of pyridyl-oxadiazoles, no publicly accessible crystallographic information file (CIF) or detailed structural analysis for the precise compound, this compound, could be located.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and its physical properties. The process involves diffracting X-rays off a single crystal of the compound, which generates a unique diffraction pattern. Analysis of this pattern allows for the calculation of the electron density map of the molecule, revealing the exact position of each atom in the crystal lattice. Key parameters obtained from such an analysis include the crystal system, space group, and unit cell dimensions.

Although crystallographic data is available for related compounds, such as derivatives of 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) containing a pyridine moiety, this information cannot be extrapolated to accurately describe the solid-state structure of the 1,2,5-oxadiazole isomer. The specific arrangement of nitrogen and oxygen atoms in the 1,2,5-oxadiazole ring significantly influences its electronic properties, molecular geometry, and potential for intermolecular interactions, leading to a unique crystal packing that can only be determined through direct experimental analysis.

The absence of such a study in the available literature indicates a gap in the formal structural characterization of this particular heterocyclic compound. Therefore, the definitive solid-state structure, including precise bond lengths, angles, and crystal packing details for this compound, remains to be determined.

Mechanistic Studies and Reactivity Profiles of 3 3 Pyridyl 1,2,5 Oxadiazole

Reactivity of the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring is a five-membered, planar, aromatic heterocycle containing two adjacent nitrogen atoms and one oxygen atom. chemicalbook.com It is considered a π-excessive system with 6π electrons delocalized across the ring. chemicalbook.com However, the high electronegativity of the nitrogen and oxygen atoms results in a significant electron-withdrawing effect, rendering the ring electron-deficient. researchgate.net This inherent electronic character is a primary determinant of its reactivity profile.

Due to the electron-deficient nature of the 1,2,5-oxadiazole ring, it is generally susceptible to nucleophilic attack. This is a common characteristic among oxadiazole isomers. For instance, 2,5-bis(perfluoroalkyl)-1,3,4-oxadiazoles are readily attacked by nucleophiles like ammonia, methylamine, and hydrazine, leading to ring opening. acs.orgacs.org The strongly inductive perfluoroalkyl groups in these examples enhance the susceptibility of the ring carbon atoms to nucleophilic attack. acs.org

In the case of the 1,2,5-oxadiazole ring, its high electron-withdrawing effect makes attached amino groups very weak nucleophiles. researchgate.net While specific studies on nucleophilic attack on 3-(3-Pyridyl)-1,2,5-oxadiazole are not extensively detailed in the reviewed literature, the general principle suggests that strong nucleophiles would be required to attack the ring carbons.

Ring cleavage is a known reaction pathway for oxadiazole systems, often under specific conditions. For example, some 1,2,4-oxadiazole (B8745197) derivatives undergo hydrolytic ring cleavage in the presence of acid. rsc.orgrsc.org This occurs via protonation of a ring nitrogen, which facilitates the cleavage of the N-O bond. rsc.org Given the presence of a basic pyridyl nitrogen in this compound, acidic conditions could potentially lead to complex reactions involving either or both rings.

The electron-deficient character of the 1,2,5-oxadiazole ring makes it highly resistant to electrophilic aromatic substitution. The ring system deactivates attached substituents, making electrophilic attack unfavorable. This is in contrast to more electron-rich aromatic systems. For electrophilic reactions to occur on the heterocyclic system of this compound, they would be expected to happen on the pyridine (B92270) ring, which is more susceptible to such reactions than the oxadiazole ring, although the oxadiazole ring itself acts as a deactivating group on the pyridine ring. Superelectrophilic activation conditions have been used for reactions on substituents attached to oxadiazole rings, such as the hydroarylation of an acetylenyl group attached to a 1,2,4-oxadiazole. beilstein-journals.orgnih.gov

Rearrangement Reactions of 1,2,5-Oxadiazoles

Rearrangement reactions are a significant aspect of oxadiazole chemistry, largely driven by the relatively weak N-O bond, which can be cleaved under thermal or photochemical conditions. osi.lvresearchgate.net

While thermal rearrangements are well-documented for 1,2,4-oxadiazoles, such as the Boulton-Katritzky rearrangement, specific thermal rearrangement pathways for the 1,2,5-oxadiazole ring are less commonly reported in the literature. researchgate.netchim.it The stability of the 1,2,5-oxadiazole ring is considerable, but high temperatures can lead to fragmentation.

The photochemical behavior of 1,2,5-oxadiazoles has been studied, revealing a characteristic cleavage pathway. Irradiation of 1,2,5-oxadiazoles can lead to the cleavage of two ring bonds, resulting in the formation of nitrile and isocyanate fragments. For example, the photolysis of 3,4-diphenyl-1,2,5-oxadiazole (B13105956) in ether yields benzonitrile (B105546) and phenyl isocyanate. This reaction is proposed to proceed through the formation of a nitrile oxide intermediate, which then rearranges.

Table 1: Photolysis Products of Substituted 1,2,5-Oxadiazoles

Compound Solvent Products
3,4-Diphenyl-1,2,5-oxadiazole Ether Benzonitrile, Phenyl isocyanate
3,4-Dimethyl-1,2,5-oxadiazole Ether Acetonitrile, Methyl isocyanate (indirectly detected)

Data sourced from Cantrell & Haller (1968).

This cleavage pattern suggests that irradiation of this compound would likely result in the fragmentation of the oxadiazole ring to yield 3-cyanopyridine (B1664610) and a corresponding isocyanate fragment, although specific experimental data for this compound was not found.

Coordination Chemistry with Metal Ions and Ligand Reactivity

The presence of nitrogen atoms with available lone pairs in both the pyridyl and oxadiazole rings makes this compound a potential ligand for coordination with metal ions. mdpi.comnih.gov The coordination chemistry of ligands containing both pyridyl and oxadiazole (typically 1,3,4- or 1,2,4-isomers) moieties has been extensively investigated. mdpi.comacs.orgnih.govresearchgate.netacs.orgnih.gov

In these systems, the nitrogen atom of the pyridine ring is typically the primary coordination site. The ligands can act as monodentate, bidentate, or bridging ligands, leading to the formation of a diverse range of structures, including discrete metal complexes, metallacyclophanes, and coordination polymers. mdpi.comacs.orgnih.gov The specific outcome often depends on the metal ion, the counter-anion, the solvent system, and the stoichiometry of the reaction. mdpi.comnih.gov

For example, 2,5-bis(3-pyridyl)-1,3,4-oxadiazole (B91618) has been shown to form dinuclear metallacyclophanes with Cu(II) and coordination polymers with other metals. mdpi.comnih.gov Similarly, 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) coordinates with Ag(I) and Zn(II) to form one-, two-, or three-dimensional coordination polymers. acs.orgnih.govacs.org The oxadiazole nitrogen atoms can also participate in coordination, although this is less common than coordination through the more basic pyridyl nitrogen.

Given these precedents, this compound is expected to act as a versatile ligand. It can coordinate to metal centers primarily through its pyridyl nitrogen atom. Depending on the metal ion's coordination geometry and steric factors, it could potentially bridge metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Table 2: Examples of Coordination Complexes with Pyridyl-Oxadiazole Ligands

Ligand Metal Ion Counter-ion Resulting Structure Type
2,5-bis(4-pyridyl)-1,3,4-oxadiazole Cu(II) Perchlorate (B79767) 3D Coordination Polymer (diamondoid motif)
2,5-bis(3-pyridyl)-1,3,4-oxadiazole Cu(II) Nitrate Dinuclear Metallacyclophane
2,5-bis(3-pyridyl)-1,3,4-oxadiazole Zn(II) Nitrate Bimetallic Macrocycle
2,5-bis(4-pyridyl)-1,3,4-oxadiazole Ag(I) Triflate 1D Coordination Polymer

This table summarizes findings from various studies on related pyridyl-oxadiazole ligands to illustrate the potential coordination behavior. mdpi.comacs.orgnih.govnih.gov

Binding Modes of the Pyridyl-Oxadiazole Ligand

There is a lack of specific experimental data in the current body of scientific literature detailing the binding modes of this compound with metal ions. However, based on the coordination chemistry of the parent 1,2,5-oxadiazole and other pyridyl-oxadiazole isomers, several potential binding modes can be postulated.

The this compound ligand possesses multiple potential coordination sites: the nitrogen atom of the pyridine ring and the two nitrogen atoms of the 1,2,5-oxadiazole ring. This allows for a variety of potential coordination modes, including:

Monodentate Coordination: The ligand could coordinate to a metal center through the pyridine nitrogen, which is a common and strong coordination site for pyridyl-containing ligands.

Bidentate Chelating Coordination: While less common for the 1,2,5-oxadiazole ring itself due to the geometry and spacing of the nitrogen atoms, chelation involving the pyridine nitrogen and one of the adjacent oxadiazole nitrogens might be possible, though likely strained.

Bidentate Bridging Coordination: Studies on the unsubstituted 1,2,5-oxadiazole have shown that it can act as a bidentate bridging ligand, coordinating to two different metal centers through its two nitrogen atoms. The presence of the pyridyl substituent in this compound could lead to the formation of coordination polymers through a combination of pyridine-metal and oxadiazole-metal bridging interactions.

The table below outlines these hypothetical binding modes.

Binding ModeCoordinated AtomsPotential Resulting Structure
MonodentatePyridine NitrogenDiscrete mononuclear complexes
Bidentate ChelatingPyridine-N and Oxadiazole-NStrained five-membered chelate ring
Bidentate BridgingTwo Oxadiazole NitrogensDinuclear or polynuclear complexes
BridgingPyridine-N and Oxadiazole-NCoordination polymers

Further experimental studies, such as single-crystal X-ray diffraction, are necessary to definitively determine the preferred binding modes of this compound with various metal ions.

Metal-Induced Transformations and Stability of Complexes

The reactivity and stability of metal complexes of this compound are also areas that lack specific investigation. The stability of coordination complexes is influenced by several factors, including the nature of the metal ion, the ligand's electronic and steric properties, and the resulting coordination geometry.

Computational studies on the parent oxadiazole isomers have suggested that the 1,2,5-oxadiazole ring is less aromatic and potentially less stable than the 1,3,4- and 1,2,4-isomers. This inherent lower stability might influence the stability of its corresponding metal complexes and could be a contributing factor to the limited research in this area.

Metal-induced transformations of the 1,2,5-oxadiazole ring are a possibility. The coordination to a metal ion can activate the ring towards nucleophilic attack or ring-opening reactions. The specific nature of such transformations would depend on the metal ion, its oxidation state, and the reaction conditions. For instance, reductive or oxidative cleavage of the N-O bond in the oxadiazole ring upon coordination to a redox-active metal center could occur.

The table below summarizes the potential factors influencing the stability and reactivity of this compound complexes, drawing inferences from the general principles of coordination chemistry.

FactorInfluence on StabilityPotential Metal-Induced Transformations
Metal Ion Lewis acidity, preferred coordination number, and d-electron configuration will affect complex stability.Redox-active metals may induce ring cleavage.
Ligand Properties The basicity of the pyridine and oxadiazole nitrogens will influence the strength of the metal-ligand bonds.Steric hindrance from the pyridyl group could affect reactivity.
Coordination Geometry The formation of stable chelate rings or bridging networks will enhance complex stability.Strain in the coordination sphere could lead to ligand dissociation or rearrangement.
Inherent Ring Stability The lower aromaticity of the 1,2,5-oxadiazole ring may lead to lower overall complex stability compared to other isomers.The N-O bond may be susceptible to cleavage upon coordination.

Advanced Computational Chemistry Investigations of 3 3 Pyridyl 1,2,5 Oxadiazole

Density Functional Theory (DFT) Studies for Molecular and Electronic Structure

Detailed DFT studies specific to 3-(3-Pyridyl)-1,2,5-oxadiazole are not found in the search results. Computational studies on related oxadiazole isomers are typically performed using DFT methods like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to investigate their structural and electronic properties. growingscience.comresearchgate.netajchem-a.comajchem-a.com

Geometry Optimization and Conformational Analysis

A specific conformational analysis and geometry optimization for this compound has not been reported in the searched literature. Such an analysis would typically involve calculating the potential energy surface by rotating the single bond connecting the pyridine (B92270) and oxadiazole rings to identify the most stable conformer (the structure with the lowest energy). For related molecules, this analysis has been performed to understand how the relative orientation of the two heterocyclic rings affects molecular stability. nih.govresearchgate.net Optimized geometrical parameters, including bond lengths and angles, would be determined for the lowest-energy conformer.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

While general discussions on HOMO-LUMO analysis of oxadiazole derivatives exist, specific values for this compound are unavailable. researchgate.netajchem-a.comresearchgate.netscirp.org This analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netajchem-a.com For a specific analysis, the energies of HOMO, LUMO, and the resulting energy gap would be calculated and reported in electron volts (eV).

Calculation of Global and Local Chemical Reactivity Descriptors

Quantitative values for the chemical reactivity descriptors of this compound are not available. These descriptors are typically calculated from HOMO and LUMO energy values to predict the behavior of a molecule in a chemical reaction. ajchem-a.comajchem-a.com

Local Reactivity is often visualized using a Molecular Electrostatic Potential (MEP) map. This map shows the charge distribution on the molecule's surface, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas indicating electron-deficient regions (prone to nucleophilic attack). For pyridyl-oxadiazole compounds, the nitrogen atoms are typically the most electron-rich sites. ajchem-a.comajchem-a.com

Thermodynamic Stability Assessments

Specific thermodynamic parameters for this compound have not been reported. DFT calculations are used to compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of formation. eurekaselect.com These values are used to assess the thermal stability of the compound under different temperature conditions.

Prediction of Spectroscopic Properties (IR, UV-Vis, NMR) via DFT Calculations

Calculated spectroscopic data for this compound is not present in the search results. DFT calculations are a powerful tool for predicting various spectra. growingscience.comdntb.gov.ua

IR Spectroscopy: Theoretical vibrational frequencies are calculated to help assign experimental IR peaks to specific molecular vibrations, such as C-H, C=N, and C-O stretching and bending modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, which can be correlated with the absorption maxima (λmax) observed in experimental UV-Vis spectra. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts, providing a theoretical basis for experimental assignments. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While molecular docking studies have been performed on numerous pyridyl-oxadiazole derivatives to explore their potential as inhibitors for targets like kinases or enzymes, no such studies were found specifically for this compound targeting a particular protein. nih.govnih.govresearchgate.nettandfonline.com Such a study would involve:

Molecular Docking: Computationally placing the this compound molecule into the active site of a target protein to predict its binding orientation and affinity (docking score). This helps identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues.

Molecular Dynamics (MD) Simulations: Simulating the movement of the ligand-protein complex over time (e.g., 100 nanoseconds) to assess the stability of the predicted binding pose and the persistence of key intermolecular interactions. nih.gov

Biological Activities and Mechanistic Pharmacology of 3 3 Pyridyl 1,2,5 Oxadiazole Derivatives

Anticancer and Antiproliferative Activities

Derivatives of oxadiazole, particularly those incorporating a pyridyl moiety, have emerged as a significant class of compounds in oncology research due to their wide-ranging biological activities. mdpi.comnih.govresearchgate.net These molecules exhibit potent cytotoxic effects against various cancer cell lines, operating through diverse and specific mechanisms of action. nih.govresearchgate.net Their structural versatility allows for modifications that can enhance their efficacy and selectivity, making them promising candidates for the development of novel anticancer therapeutics. researchgate.net

Inhibition of Specific Molecular Targets (e.g., Topoisomerase I, HDAC, RET Enzyme, VEGFR-2)

The anticancer effects of pyridyl-oxadiazole derivatives are often rooted in their ability to selectively inhibit key molecular targets that are crucial for tumor growth and survival.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Certain derivatives featuring a 1,2,5-oxadiazole-2-oxide scaffold have been identified as potent and selective inhibitors of VEGFR-2. nih.gov For instance, a fluorinated pyrazolo[3,4-d]pyrimidine derivative incorporating this scaffold demonstrated significant VEGFR-2 inhibitory activity with an IC₅₀ value of 0.09 µM, a potency comparable to the multi-kinase inhibitor sorafenib. nih.gov The 1,3,4-oxadiazole (B1194373) ring is recognized as a key pharmacophore that can effectively occupy the ATP-binding site of VEGFR-2. researchgate.net

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is common in cancer. nih.govekb.eg Several oxadiazole derivatives have been developed as HDAC inhibitors. Difluoromethyl-1,3,4-oxadiazoles, for example, act as selective, mechanism-based, and essentially irreversible inhibitors of HDAC6. nih.gov Other studies have identified 2,5-disubstituted 1,3,4-oxadiazole/thiadiazole motifs as promising surface recognition moieties for developing novel hydroxamic acid-based HDAC inhibitors. researchgate.net Additionally, certain 1,2,4-oxadiazole (B8745197) derivatives containing hydroxamate and 2-aminobenzamide (B116534) groups have shown efficacy against multiple human cancer cell lines. nih.gov

RET Enzyme Inhibition: The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase, and mutations in this gene are associated with various types of cancer. Specific 1,2,4-oxadiazole derivatives containing pyridinyl substituents have been reported to exhibit inhibitory activity against the RET enzyme, with IC₅₀ values as low as 7.3 nM in ELISA assays. nih.gov

Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. Some anticancer drugs function by inhibiting these enzymes. Studies on 1,2,5-oxadiazole derivatives have shown that certain compounds can counteract the relaxation activity of human recombinant topoisomerase II α, thereby reducing cancer cell viability. nih.gov

Modulation of Cellular Pathways (e.g., MAPK Signaling, NF-κB, BCL-2)

Beyond direct enzyme inhibition, pyridyl-oxadiazole derivatives exert their anticancer effects by modulating critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the Raf/MEK/ERK cascade, is a central signaling pathway that, when activated by signals like VEGF, promotes cell proliferation and survival. nih.gov Potent VEGFR-2 inhibitors based on a 1,2,5-oxadiazole-2-oxide scaffold have been shown to effectively target this downstream pathway, contributing to their anti-angiogenic and anticancer effects. nih.gov

Apoptosis-Related Pathways: The apoptotic process is regulated by a complex interplay of pro- and anti-apoptotic proteins, including the B-cell lymphoma-2 (Bcl-2) family. Research has shown that certain iridium (III) complexes, which induce apoptosis, affect the expression of Bcl-2 family proteins. mdpi.com Furthermore, some 2,5-disubstituted 1,3,4-oxadiazole derivatives have been found to induce apoptosis through the stimulation of the p53-mediated intrinsic pathway in human liver cancer cells. nih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A primary mechanism through which pyridyl-oxadiazole derivatives exhibit their antiproliferative effects is by inducing programmed cell death (apoptosis) and halting the cell division cycle in cancer cells.

Apoptosis Induction: Numerous studies have confirmed the pro-apoptotic capabilities of this class of compounds. For example, novel 2,5-disubstituted 1,3,4-oxadiazole derivatives have been shown to significantly induce apoptosis in HepG2 liver cancer cells. thepharmajournal.com The promising effect of compounds like 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole is also linked to their ability to trigger apoptosis. nih.gov This process is often mediated through ROS-mediated mitochondrial dysfunction and the inhibition of survival pathways like PI3K/AKT. mdpi.com

Cell Cycle Arrest: By interfering with the cell cycle, these compounds can prevent cancer cells from replicating. A series of 1,2,4-oxadiazole derivatives designed as EGFR inhibitors were found to induce cell cycle arrest at the G1/G0 and G2 phases in HEPG2 cells. rsc.orgnih.gov Similarly, analogs of the marine natural product nortopsentin, where the central imidazole (B134444) ring was replaced with a 1,2,4-oxadiazole framework, caused a halt in the G0/G1 phase of the cell cycle. nih.gov Selective inhibition of the HDAC2 isoform by certain inhibitors can also promote G2/M cell cycle arrest and a G1 delay. nih.gov

Efficacy against Diverse Human Tumor Cell Lines (e.g., HCT-116, HeLa, HepG2, MDA-MB-231, A2780CP)

The antiproliferative activity of 3-(3-Pyridyl)-1,2,5-oxadiazole derivatives has been validated across a broad spectrum of human cancer cell lines, demonstrating their potential for wide-ranging therapeutic applications. The table below summarizes the cytotoxic activity (IC₅₀ values) of various pyridyl-oxadiazole derivatives against several prominent cancer cell lines.

Compound Class/DerivativeCell LineActivity (IC₅₀ in µM)Source
1,2,4-Oxadiazole-Sulfonamide (pyridyl substituted)HCT-116 (Colon)6.0 juniperpublishers.com
Nortopsentin Analog (1,2,4-oxadiazole)HCT-116 (Colon)Micromolar range nih.gov
1,2,4-Oxadiazole Derivative (9c)HCT-116 (Colon)1.17 nih.gov
1,2,5-Oxadiazole Derivative (4)HeLa (Cervical)Significant antiproliferative profile nih.gov
Nortopsentin Analog (18a)HeLa (Cervical)Less active than against MCF-7 nih.gov
Phenylpiperazine Derivative of 1,3,4-oxadiazole (13)HepG2 (Liver)Most effective in series mdpi.com
1,3,4-Oxadiazole Thioether Derivative (37)HepG2 (Liver)0.7 nih.gov
1,2,4-Oxadiazole Derivative (30a)HepG2 (Liver)0.11 nih.gov
2-(Phenylsulfanylmethyl)phenyl-5-(4-pyridyl)-1,3,4-oxadiazole (3e)MDA-MB-231 (Breast)Sensitive to compound's action nih.govmdpi.com
1,2,4-Oxadiazole-1,3,4-oxadiazole Fused DerivativeMDA-MB-231 (Breast)Sub-micromolar concentration nih.gov
1,2,4-Oxadiazole-Imidazopyridine Derivative (5)A2780 (Ovarian)0.34 juniperpublishers.com

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral, Antiparasitic)

In addition to their anticancer potential, oxadiazole derivatives have been investigated for their ability to combat microbial infections. The heterocyclic oxadiazole ring is a key structural feature in several compounds with demonstrated antibacterial activity. mdpi.comnih.gov

Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of this compound and related structures have been tested against a variety of pathogenic bacteria, showing a range of activities. The effectiveness often depends on the specific substitutions on the core structure.

Gram-Negative Bacteria: Studies on a series of 3,5-diaryl-1,2,4-oxadiazoles, including a 3-(3-pyridyl) derivative, evaluated their efficacy against strains like Escherichia coli and Pseudomonas aeruginosa. The results indicated that nitrated derivatives showed the best performance, with one ortho-nitrated compound exhibiting a Minimum Inhibitory Concentration (MIC) of 60 µM against E. coli. scielo.br However, in the same study, P. aeruginosa was resistant to all tested compounds. scielo.br In contrast, a separate study on a bis-5-(2,6-pyridyl)-1,3,4-oxadiazole-2-thione reported a very high effect against P. aeruginosa. arabjchem.org Another derivative containing a pyridine (B92270) moiety showed a moderate effect against E. coli. nih.gov

Gram-Positive Bacteria: The same series of 3,5-diaryl-1,2,4-oxadiazoles were tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. In this particular study, S. aureus was found to be resistant to all tested compounds. scielo.br However, other research has shown that different 1,3,4-oxadiazole derivatives can be active against S. aureus. nih.govlupinepublishers.com For example, S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids showed activity against S. aureus that was comparable to or stronger than ciprofloxacin. nih.gov

The table below summarizes the antibacterial activity of selected pyridyl-oxadiazole and related derivatives.

Compound Class/DerivativeBacterial StrainActivity (MIC)Source
3-(3-Pyridyl)-5-(2-nitrophenyl)-1,2,4-oxadiazoleEscherichia coli (Gram-negative)60 µM scielo.br
3,5-Diaryl-1,2,4-oxadiazoles (pyridyl series)Pseudomonas aeruginosa (Gram-negative)Resistant scielo.br
bis-5-(2,6-pyridyl)-1,3,4-oxadiazole-2-thionePseudomonas aeruginosa (Gram-negative)High effect arabjchem.org
3,5-Diaryl-1,2,4-oxadiazoles (pyridyl series)Staphylococcus aureus (Gram-positive)Resistant scielo.br
2-Amino-1,3,4-oxadiazole with pyridine moietyE. coli, S. typhi, B. subtilis (Gram-pos/neg)Moderate to strong effect nih.gov

Antifungal Spectrum and Mechanisms

Derivatives of the broader oxadiazole class, particularly those incorporating a pyridine moiety, have demonstrated notable antifungal properties. While specific studies on this compound are limited, research on related 1,3,4-oxadiazole derivatives provides valuable insights into their potential antifungal spectrum and mechanisms of action.

A suggested mechanism of antifungal action for some pyridine-containing 1,3,4-oxadiazole derivatives involves the inhibition of ergosterol (B1671047) synthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, cell death. Molecular docking studies have indicated that these compounds can fit effectively into the active site of lanosterol-14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. nih.gov

Furthermore, certain 2,5-disubstituted-1,3,4-oxadiazole derivatives have shown promising fungicidal activities against a range of plant pathogenic fungi, including Fusarium oxysporum, Gibberella zeae, and Rhizoctonia solani. researchgate.net The fungicidal efficacy of these compounds underscores the potential of the oxadiazole core in developing new antifungal agents. Some studies have also pointed to the inhibition of succinate (B1194679) dehydrogenase (SDH) as a possible mechanism for the antifungal activity of certain 1,2,4-oxadiazole derivatives. mdpi.com

Table 1: Antifungal Activity of Selected Oxadiazole Derivatives

Compound Type Target Fungi Activity/Mechanism
Pyridine-containing 1,3,4-oxadiazoles Candida species Inhibition of ergosterol synthesis via lanosterol-14α-demethylase. nih.gov
2,5-Disubstituted-1,3,4-oxadiazoles Fusarium oxysporum, Gibberella zeae, Rhizoctonia solani Fungicidal activity. researchgate.net
1,2,4-Oxadiazole derivatives Plant pathogenic fungi Inhibition of succinate dehydrogenase (SDH). mdpi.com

Antiviral Potential (e.g., Anti-HIV-1 Activity)

The antiviral properties of oxadiazole derivatives have been explored, with a particular focus on their potential as anti-HIV-1 agents. While direct studies on this compound are not extensively documented, research on related pyridine oxide and 1,3,4-oxadiazole derivatives provides a basis for their potential antiviral activity.

A new class of pyridine oxide derivatives has been identified as inhibitors of HIV-1 replication in cell culture. nih.gov These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The reverse transcriptase (RT) enzyme is crucial for the replication of the HIV virus, and its inhibition is a key strategy in antiretroviral therapy. Some of these pyridine oxide derivatives have shown the ability to select for NNRTI-characteristic mutations in the HIV-1 reverse transcriptase gene. nih.gov

Furthermore, 1,3,4-oxadiazole derivatives have been reported to exhibit biological properties that may confer antiviral activity, including the inhibition of HIV replication. wisdomlib.org Some of these compounds are believed to exert their anti-HIV effects by inhibiting key viral enzymes. benthamdirect.com

Antitubercular and Antiparasitic Efficacy

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Pyridine-based oxadiazole derivatives have shown considerable promise in this area.

Several studies have reported the synthesis and evaluation of 1,3,4-oxadiazole derivatives containing a pyridine moiety for their antitubercular activity against Mycobacterium tuberculosis H37Rv. benthamdirect.com Some of these compounds have exhibited promising minimum inhibitory concentration (MIC) values. For instance, certain 3-(arylaminomethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole-(3H)-thi-2-one derivatives have demonstrated significant antimycobacterial activity. benthamdirect.com

The antiparasitic potential of oxadiazole derivatives has also been investigated. For example, some 1,3,4-oxadiazole derivatives bearing a pyrazolo[3,4-b]pyridine scaffold have been tested for their antitrypanocidal activity against Trypanosoma brucei. nih.gov

Table 2: Antitubercular Activity of Selected Pyridine-Oxadiazole Derivatives

Compound Derivative Target Strain MIC Value
3-(arylaminomethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole-(3H)-thi-2-one M. tuberculosis H37Rv Promising activity reported. benthamdirect.com
Pyridine clubbed 2,5-disubstituted-1,3,4-oxadiazole M. tuberculosis H37Rv Moderate activity reported.
5-(pyridin-4-yl)-1,3,4-oxadiazole hydrazide derivatives Drug-resistant M. tuberculosis Varied activity reported. mdpi.com

Inhibition of Microbial Enzymes (e.g., DprE1, Peptide Deformylase)

The antimicrobial activity of oxadiazole derivatives can be attributed to their ability to inhibit essential microbial enzymes. Two such enzymes that have been identified as targets are decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) and peptide deformylase (PDF).

DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for the development of new antitubercular drugs. acs.orgnih.gov Whole genome sequencing of M. tuberculosis mutants resistant to certain 1,3,4-oxadiazole derivatives has revealed mutations in the dprE1 gene, suggesting that this enzyme is a primary target. nih.gov Both covalent and non-covalent inhibitors of DprE1 containing different scaffolds are currently in clinical trials. acs.org

Peptide deformylase is another essential bacterial enzyme that is not present in mammalian cells, making it a selective target for antibacterial agents. nih.gov Inhibition of PDF activity has been identified as an effective antibiotic strategy. Research on retro-amide inhibitors based on actinonin, a naturally occurring PDF inhibitor, has led to the discovery of compounds with potent enzyme inhibition and antibacterial activity. researchgate.net

Anti-inflammatory and Analgesic Mechanisms

Derivatives of 1,3,4-oxadiazole have been widely investigated for their anti-inflammatory and analgesic properties. A primary mechanism underlying these effects is the inhibition of cyclooxygenase (COX) enzymes. mdpi.comnih.gov COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Several studies have reported the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles as selective COX-2 inhibitors. researchgate.net Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. mdpi.com The anti-inflammatory activity of these compounds has been demonstrated in various in vivo models, such as the carrageenan-induced rat paw edema assay. nih.gov

The analgesic activity of oxadiazole derivatives has been evaluated using models like the acetic acid-induced writhing test in mice. nih.gov The ability of these compounds to reduce pain responses in such models further supports their potential as analgesic agents.

Modulation of Indoleamine 2,3-Dioxygenase (IDO) Activity

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.govnih.gov In the context of cancer, increased IDO1 activity in tumor cells and antigen-presenting cells leads to a depletion of tryptophan and an accumulation of kynurenine metabolites, which suppresses the proliferation and function of T-cells, thereby allowing tumors to evade the immune system. nih.gov Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.

Derivatives of 1,2,5-oxadiazole have been designed and evaluated as potent IDO1 inhibitors. Structure-activity relationship studies have shown that modifications to the oxadiazole scaffold can significantly impact inhibitory potency. For instance, replacing the hydroxylamine (B1172632) structure in some lead compounds with a urea (B33335) structure has led to the development of novel and potent IDO1 inhibitors. nih.gov Molecular docking studies have revealed that these inhibitors can bind to the active site of the IDO1 enzyme, with some compounds exhibiting interactions with the heme cofactor. nih.gov

Table 3: IDO1 Inhibitory Activity of Selected 1,2,5-Oxadiazole Derivatives

Compound Type Enzymatic IC50 Cellular IC50
1,2,5-oxadiazole-3-carboximidamide derivatives Potent inhibition reported. Potent inhibition reported.
4-amino-N-(3-chloro-4-fluorophenyl)-N´-hydroxy-1,2,5-oxadiazole-3-carboximidamide 109 nM researchgate.net -
MMG-0358 (an oxadiazole derivative) 317 nM researchgate.net -

Anti-Aggregation and Antithrombotic Effects (e.g., Platelet Aggregation, Thromboxane A2 Receptor Modulation)

The potential of oxadiazole derivatives as antithrombotic agents has been explored, with studies focusing on their ability to inhibit platelet aggregation and interfere with the coagulation cascade.

Research on novel 1,3,4-oxadiazole derivatives has demonstrated their in vitro and in vivo antithrombotic activity. mdpi.comnih.gov In vitro studies have shown that some of these compounds can cause significant clot lysis. mdpi.com In vivo studies in animal models have revealed that these derivatives can prolong clotting time, indicating their anticoagulant properties. mdpi.com

A proposed mechanism for the antithrombotic effect of some 1,3,4-oxadiazole derivatives is the inhibition of Factor Xa (F-Xa). mdpi.com F-Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. Molecular docking studies have suggested that these compounds can bind to the active site of F-Xa, thereby inhibiting its activity. mdpi.com While specific studies on the anti-aggregation and antithrombotic effects of this compound derivatives are limited, the findings from related oxadiazole compounds highlight a promising area for future investigation.

Nitric Oxide (NO) Donor Characteristics of 1,2,5-Oxadiazole N-Oxides and Biological Implications

1,2,5-Oxadiazole N-oxides, commonly known as furoxans, are a well-established class of nitric oxide (NO) donors. researchgate.netresearchgate.net While specific research on the NO donor characteristics of the N-oxide of this compound is not extensively available in the reviewed literature, the general principles of NO release from the furoxan ring system and the subsequent biological effects are well-documented.

The release of NO from furoxans is typically not a spontaneous process under physiological conditions. Instead, it requires bioactivation, most commonly through a reaction with thiol-containing molecules such as L-cysteine and glutathione. researchgate.netnih.govnih.gov The mechanism involves the nucleophilic attack of the thiol on the furoxan ring, leading to ring-opening and the subsequent release of NO. researchgate.net The rate and extent of NO release are significantly influenced by the nature and position of substituents on the furoxan ring. For instance, electron-withdrawing groups can facilitate the nucleophilic attack and enhance the rate of NO donation. nih.gov

The biological implications of NO release from furoxans are diverse and primarily stem from the activation of soluble guanylate cyclase (sGC) in target cells. nih.gov This enzymatic activation leads to an increase in intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in various physiological processes. nih.gov

One of the most prominent effects is vasodilation. By increasing cGMP levels in vascular smooth muscle cells, furoxans can induce muscle relaxation, leading to the widening of blood vessels and a decrease in blood pressure. nih.govnih.gov Numerous studies have demonstrated the potent vasodilatory effects of various furoxan derivatives, with some exhibiting greater potency than the conventional NO donor, glyceryl trinitrate (GTN). nih.gov

Another significant biological activity is the inhibition of platelet aggregation. nih.govnih.gov NO released from furoxans can prevent the activation and aggregation of platelets, a critical process in thrombosis. This effect is also mediated by the cGMP pathway. nih.gov Furoxan derivatives have been shown to be potent inhibitors of platelet aggregation induced by various agonists. nih.gov

The NO-donating properties of furoxans have also been explored for their potential in cancer therapy and neuroprotection. In oncology, the rationale is that the high levels of thiols in tumor cells could lead to a preferential release of NO, which at high concentrations can induce apoptosis and inhibit tumor growth. rsc.org In the context of neuroprotection, the controlled release of NO from furoxans may offer therapeutic benefits in conditions associated with neuronal damage.

Furoxan DerivativeBiological ActivityKey FindingsReference
Phenyl-cyano furoxan isomersVasodilationDemonstrated 3-10 fold higher potency than glyceryl trinitrate (GTN) on rabbit aortic rings. nih.gov
3,4-dicyanofuroxanVasodilation and Platelet Aggregation InhibitionShowed high potency as a vasodilator and inhibited collagen-induced platelet aggregation with sub-micromolar IC50 values. nih.gov
4-ethoxy-3-phenylsulphonylfuroxan (CHF 2363)Platelet Aggregation Inhibition and VasodilationExerted potent anti-aggregating and vasorelaxant activity via NO release and increased cGMP levels. nih.gov
Furoxan-aspirin hybrids (B7 and B8)Platelet Aggregation InhibitionInhibited collagen-induced platelet aggregation in a cGMP-dependent manner, with NO release accelerated by plasma components. nih.gov

Carbonic Anhydrase Inhibition Activity

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. tandfonline.com The primary sulfonamides (R-SO₂NH₂) are the most prominent class of CA inhibitors. nih.gov

Scientific literature on the specific carbonic anhydrase inhibitory activity of this compound is scarce. However, the broader class of heterocyclic sulfonamides, including derivatives of oxadiazoles, has been investigated for CA inhibition. researchgate.netnih.gov Generally, five-membered heterocyclic sulfonamides have been found to be effective inhibitors of various CA isoforms. nih.govmdpi.com

The inhibitory activity of sulfonamides against CAs is attributed to the binding of the sulfonamide group to the zinc ion in the enzyme's active site. bcrcp.ac.in The affinity and selectivity of the inhibitor for different CA isoforms are determined by the interactions between the heterocyclic ring and the amino acid residues lining the active site cavity. nih.gov Structure-activity relationship (SAR) studies have shown that the electronic properties of the sulfonamide group, influenced by the substituents on the heterocyclic nucleus, play a crucial role in the inhibitory potency. nih.gov

While direct evidence for this compound is lacking, research on other oxadiazole isomers, such as 1,3,4-thiadiazole (B1197879) sulfonamides (e.g., acetazolamide (B1664987) and methazolamide), has demonstrated potent CA inhibition. nih.gov Studies on 1,2,4-oxadiazol-5-yl benzene (B151609) sulfonamides have also revealed potent inhibition of cancer-related CA isoforms like hCA IX. unipi.it These findings suggest that the oxadiazole scaffold can be a suitable platform for the design of CA inhibitors. The pyridyl substituent in this compound could potentially influence the binding affinity and selectivity through interactions with the active site residues. However, without experimental data, its precise effect remains speculative.

Heterocyclic Sulfonamide ClassTarget CA IsoformsGeneral SAR FindingsReference
BenzenesulfonamideshCA I, II, IX, XIIInhibition potency is largely dependent on the electronic properties of the sulfonamide group. nih.gov
1,3,4-Thiadiazole sulfonamidesVarious isoformsClinically used inhibitors like acetazolamide and methazolamide (B1676374) belong to this class, showing high affinity. nih.gov
1,2,4-Oxadiazol-5-yl benzene sulfonamideshCA II, hCA IXDemonstrated low-nanomolar inhibitory properties towards the cancer-related hCA IX isoform. unipi.it
Five-membered heterocyclic sulfonamidesVarious isoformsGenerally shown to be more effective inhibitors compared to six-membered ring sulfonamides. nih.govmdpi.com

Medicinal Chemistry and Drug Discovery Implications of 3 3 Pyridyl 1,2,5 Oxadiazole

Structure-Activity Relationship (SAR) Analysis of 3-(3-Pyridyl)-1,2,5-Oxadiazole Analogues

The biological activity of derivatives of this compound is significantly influenced by the nature and position of substituents on both the pyridine (B92270) and oxadiazole rings. A systematic exploration of these modifications, known as Structure-Activity Relationship (SAR) analysis, is crucial for optimizing the potency and selectivity of these compounds.

While specific SAR studies on this compound are not extensively documented, valuable insights can be drawn from studies on analogous 1,2,5-oxadiazole derivatives. For instance, research on 3,4-disubstituted 1,2,5-oxadiazoles has demonstrated that the nature of the substituent at the 4-position of the oxadiazole ring plays a critical role in determining biological activity. In a study on antiplasmodial agents, it was found that substitution at the 4-position of a 3-amino-1,2,5-oxadiazole core with variously substituted phenyl rings significantly impacted potency and selectivity. mdpi.com Specifically, compounds with 3,4-dialkoxyphenyl substituents at the 4-position exhibited enhanced antiplasmodial activity and reduced cytotoxicity. mdpi.com

Extrapolating these findings to the this compound scaffold, it can be hypothesized that modifications to the pyridine ring, such as the introduction of electron-donating or electron-withdrawing groups, as well as alterations to the 1,2,5-oxadiazole ring, could profoundly affect the compound's interaction with biological targets.

Table 1: Hypothetical SAR of this compound Analogues Based on Related Structures

Modification Site Substituent Type Predicted Impact on Activity
Pyridine Ring (Positions 2, 4, 5, 6)Electron-donating groups (e.g., -OCH3, -CH3)May enhance activity depending on the target.
Electron-withdrawing groups (e.g., -Cl, -CF3)May enhance activity depending on the target.
Bulky groupsMay decrease activity due to steric hindrance.
1,2,5-Oxadiazole Ring (Position 4)Aromatic/heteroaromatic ringsCan significantly modulate activity and selectivity.
Alkyl chainsMay influence lipophilicity and pharmacokinetic properties.
Hydrogen bond donors/acceptorsCould introduce new interactions with the target protein.

Rational Design Strategies for Lead Optimization

Rational drug design is a key strategy for transforming a promising hit compound, such as this compound, into a viable drug candidate through a process of lead optimization. This involves iterative cycles of designing, synthesizing, and testing new analogues to improve properties like potency, selectivity, and pharmacokinetic profile.

Computational tools play a significant role in this process. Molecular docking studies, for example, can predict how different analogues of this compound might bind to a specific biological target. This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to have improved activity. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of the analogues with their biological activity, providing further guidance for the design of more potent compounds.

A common lead optimization strategy involves modifying the lead compound to enhance its interactions with the target protein. For the this compound scaffold, this could involve introducing substituents that can form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the active site of the target. For instance, if the target protein has a hydrophobic pocket, adding a lipophilic group to the pyridine ring could enhance binding affinity.

Bioisosteric Replacements and Scaffold Hopping Techniques

Bioisosteric replacement is a powerful tool in medicinal chemistry for modifying the properties of a lead compound while maintaining its biological activity. cambridgemedchemconsulting.com This involves replacing a functional group with another group that has similar steric and electronic properties. For the this compound scaffold, both the pyridine and the 1,2,5-oxadiazole rings can be subjected to bioisosteric replacement.

The pyridine ring, for instance, could be replaced with other five- or six-membered heteroaromatic rings such as pyrimidine (B1678525), pyrazine, or thiophene. This can alter the compound's polarity, metabolic stability, and potential for off-target effects. nih.gov Similarly, the 1,2,5-oxadiazole ring can be replaced by other five-membered heterocycles like 1,3,4-oxadiazole (B1194373) or 1,2,4-oxadiazole (B8745197). rsc.org Such replacements can impact the compound's physicochemical properties and how it is recognized by biological targets.

Scaffold hopping is a more drastic approach that aims to identify novel core structures (scaffolds) that can mimic the biological activity of the original lead compound. researchgate.net This technique is particularly useful for discovering new intellectual property and for overcoming issues such as poor pharmacokinetics or toxicity associated with the original scaffold. For this compound, scaffold hopping could involve replacing the entire pyridyl-oxadiazole core with a completely different bicyclic or heterocyclic system that maintains the key pharmacophoric features required for biological activity.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

Original Moiety Potential Bioisosteres Potential Impact
3-PyridylPhenyl, Thienyl, Pyrimidinyl, PyrazinylAltered electronics, solubility, and metabolic stability. nih.gov
1,2,5-Oxadiazole1,3,4-Oxadiazole, 1,2,4-Oxadiazole, Thiazole, TriazoleModified physicochemical properties and biological interactions. rsc.org

Prodrug Development Based on 1,2,5-Oxadiazole Scaffolds

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. The 1,2,5-oxadiazole scaffold, particularly its N-oxide derivative (furoxan), is well-known for its ability to release nitric oxide (NO) under physiological conditions. This property makes it an attractive candidate for the development of NO-donating prodrugs.

A prodrug of this compound could be designed to release the active compound upon enzymatic cleavage in a specific tissue or cell type, thereby improving its therapeutic index and reducing systemic side effects. For example, an ester or amide linkage could be introduced, which would be cleaved by esterases or amidases that are abundant in the body.

Furthermore, the 1,2,5-oxadiazole ring itself can be part of a prodrug strategy. For instance, reduction of the furoxan ring can lead to the release of two molecules of NO and the corresponding dinitrile. This approach has been explored for the development of hypoxia-activated prodrugs, which are designed to be activated in the low-oxygen environment of solid tumors. mdpi.com

Therapeutic Potential and Drugability Assessments

The 1,2,5-oxadiazole ring system is a versatile scaffold that has been incorporated into a wide range of biologically active molecules. nih.gov Derivatives of 1,2,5-oxadiazole have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net The presence of the pyridine ring in this compound can further enhance its therapeutic potential, as pyridyl-containing compounds are known to exhibit a broad spectrum of pharmacological activities.

The drugability of a compound refers to its potential to be developed into a successful drug. This is assessed by evaluating its physicochemical properties, such as solubility, permeability, and metabolic stability, as well as its "drug-like" characteristics as defined by guidelines like Lipinski's rule of five. The this compound scaffold possesses favorable drug-like properties, including a relatively low molecular weight and a balance of lipophilicity and polarity, which are important for oral bioavailability.

Table 3: Potential Therapeutic Applications of this compound Derivatives

Therapeutic Area Potential Mechanism of Action
OncologyInhibition of kinases, induction of apoptosis.
Infectious DiseasesInhibition of essential microbial enzymes.
InflammationModulation of inflammatory pathways.
Neurological DisordersInteraction with central nervous system targets.

Materials Science Applications of 1,2,5 Oxadiazoles and Pyridyl Derivatives

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

Derivatives of 1,2,5-oxadiazole and pyridine (B92270) have been investigated for their utility in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic and photophysical properties. While research on 3-(3-Pyridyl)-1,2,5-oxadiazole itself is specific, the broader families of oxadiazole and pyridyl derivatives offer significant insights into their potential applications.

Oxadiazole derivatives, particularly 1,3,4-oxadiazoles, are well-regarded as effective electron-transporting and hole-blocking materials in OLEDs. rsc.orgresearchgate.netrsc.org Their high electron mobility and efficient fluorescence make them valuable components in the fabrication of electroluminescent devices. researchgate.net For instance, 2,5-diaryl-1,3,4-oxadiazoles have been a focus of research for their electron-transporting capabilities. rsc.org The incorporation of oxadiazole moieties can enhance the performance and efficiency of OLEDs by facilitating electron injection and transport. researchgate.net Some oxadiazole derivatives also serve as emitting materials, contributing to the light-generation process in the device. researchgate.netacs.org

Pyridine derivatives are also recognized as suitable electron-transporting materials (ETMs) for OLEDs. rsc.org Their use can lead to improved current efficiency, external quantum efficiency, and thermal stability of the devices. rsc.org This is attributed to their high triplet energy, which helps to prevent exciton (B1674681) quenching, as well as their ability to facilitate smooth film formation. rsc.org The electronic properties of pyridine-based ETMs can be tuned by attaching aromatic π-conjugated moieties at different positions of the pyridine ring, allowing for the optimization of energy levels for efficient electron injection and hole/exciton blocking. rsc.org Pyridyl-functionalized fluoren-9-ylidene malononitrile (B47326) has been investigated as a potential dye sensitizer (B1316253) in solar cells, highlighting the versatility of pyridyl derivatives in optoelectronics. chemmethod.com

The combination of oxadiazole and pyridine functionalities in a single molecule, such as in 1,3,4-oxadiazole (B1194373)–pyridine hybrids, has been explored to create new electron-transporting materials. rsc.org These hybrid structures aim to leverage the beneficial properties of both moieties to enhance device performance. Theoretical studies on oxadiazole-based compounds suggest that strategic molecular design can lead to materials with superior charge transport properties compared to standard materials. tandfonline.com

Compound/Derivative FamilyRole in OLEDs/OptoelectronicsKey Properties
1,3,4-Oxadiazole Derivatives Electron Transport, Hole Blocking, Emitting MaterialHigh electron mobility, Efficient fluorescence, Thermal and chemical stability researchgate.net
Pyridine Derivatives Electron Transport, Hole BlockingHigh triplet energy, Good film-forming ability, Tunable energy levels rsc.orgrsc.org
1,3,4-Oxadiazole–Pyridine Hybrids Electron TransportCombines properties of both moieties for enhanced performance rsc.org
Pyridyl-Fluorene Derivatives Dye Sensitizer (in solar cells)Combined electronic, optical, and coordination properties chemmethod.com

Electroconducting and Charge Transport Materials

The inherent electronic characteristics of 1,2,5-oxadiazoles and pyridyl derivatives make them promising candidates for the development of electroconducting and charge transport materials.

The electron-deficient nature of the 1,2,5-oxadiazole ring is a key feature that can be exploited in the design of n-type (electron-transporting) organic semiconductors. A notable example is a copolymer incorporating a benzo[c] epa.govbohrium.comresearchgate.netoxadiazole (BOZ) unit, which is a fused derivative of 1,2,5-oxadiazole. rsc.org This polymer demonstrated excellent unipolar n-type electron-transporting characteristics with a high electron mobility of up to 2.43 cm² V⁻¹ s⁻¹. rsc.org The inclusion of the strongly electron-withdrawing BOZ unit resulted in a deep-lying LUMO energy level, which facilitates efficient electron injection. rsc.org

Pyridine derivatives have been extensively studied as charge carriers in various electronic devices. rsc.org They are particularly effective as electron transporting materials (ETMs) in OLEDs and perovskite solar cells. rsc.orgjournalijsra.com The electron-deficient pyridine ring facilitates electron mobility. rsc.org The charge transport properties of pyridine-based materials can be modulated by altering the molecular structure, for instance, by introducing different donor-acceptor groups. rsc.org This allows for the fine-tuning of the frontier energy levels (HOMO and LUMO) to ensure efficient charge injection and transport. rsc.org

The combination of pyridyl and other functional groups can lead to materials with tailored charge transport properties. For example, azulene (B44059) derivatives functionalized with a 4-pyridyl group have been synthesized and investigated as hole transport materials (HTMs) in perovskite solar cells. mdpi.com The introduction of the pyridyl group was found to adjust the energy levels and improve the material's solubility and film-forming properties. mdpi.com

Material ClassType of Charge TransportKey FeaturesReported Mobility/Performance
Benzo[c] epa.govbohrium.comresearchgate.netoxadiazole-based Copolymer n-type (electron transport)Strongly electron-withdrawing BOZ unit, Deep LUMO level rsc.orgUp to 2.43 cm² V⁻¹ s⁻¹ rsc.org
Pyridine Derivatives n-type (electron transport)Electron-deficient heterocyclic ring, Tunable energy levels rsc.orgrsc.orgUsed to improve efficiency in OLEDs and PSCs rsc.orgjournalijsra.com
Pyridyl-functionalized Azulene Derivatives p-type (hole transport)Pyridyl group adjusts energy levels and improves morphology mdpi.comPCE of 18.10% in perovskite solar cells mdpi.com

Scintillating Materials

Scintillators are materials that emit light upon exposure to ionizing radiation, a property crucial for radiation detection. Both oxadiazole and pyridyl derivatives have been explored for their potential in scintillating applications.

Oxadiazole derivatives, particularly 1,3,4-oxadiazoles, have been recognized for their application in scintillating materials. nih.gov Their inherent fluorescence is a key characteristic for this application. Specifically, 2,5-diaryl-1,3,4-oxadiazoles have been studied for their absorption and fluorescence spectra in the context of liquid scintillators. acs.org

Organic scintillators are often aromatic hydrocarbon compounds. wikipedia.org The scintillation mechanism in these materials involves the transition of electrons between molecular orbitals, which typically results in a fast response time (on the order of nanoseconds). oeaw.ac.at Some organic crystals, such as those from polycyclic aromatic hydrocarbons, can also be used for pulse shape discrimination to distinguish between different types of radiation, like neutrons and gamma rays. rmdinc.com

The pyridine ring, being an aromatic heterocycle, also forms the basis for potential scintillators. Research has been conducted on the fluorescence and scintillator properties of 2,4,6-trisubstituted pyridines. acs.org

Heterocyclic CoreApplicationRelevant Research
1,3,4-Oxadiazole Scintillating materials, Liquid scintillators nih.govacs.orgStudied for fluorescence and absorption properties acs.org
Pyridine Scintillators2,4,6-trisubstituted pyridines investigated for scintillator properties acs.org
General Organic Aromatics Organic ScintillatorsFast response times, potential for pulse shape discrimination oeaw.ac.atrmdinc.com

Electrochromic Materials

Electrochromic materials exhibit a reversible change in color when a voltage is applied. This property is of interest for applications such as smart windows, displays, and anti-glare mirrors. frontiersin.orgtaylorfrancis.com Both pyridyl and oxadiazole derivatives have shown promise in this area.

Pyridyl-based compounds are extensively used in the development of electrochromic materials. Coordination polymers based on pyridine and bipyridine ligands can exhibit different colors, and their electrochromic performance, including optical modulation and cycling stability, can be tuned by adjusting the molecular structure. frontiersin.org Pyridinium salts, such as those derived from naphthalene (B1677914) diimide, have also been synthesized and characterized as promising electrochromic materials with low driving voltages and high switching stability. rsc.org These materials can produce rare color changes, for instance, to dark orange. rsc.org

Oxadiazole-containing polymers have also been investigated for their electrochromic properties. A copolymer of oxadiazole and oligo(9,9-dioctylfluorene) was reported to exhibit a very sharp color change compared to other electrochromic materials. taylorfrancis.com The incorporation of the oxadiazole unit can influence the electronic structure and, consequently, the electrochromic behavior of the material.

Compound FamilyElectrochromic BehaviorKey Features
Pyridyl-based Coordination Polymers Tunable colors (e.g., bluish-gray, pinkish, gray, red) frontiersin.orgPerformance can be adjusted by modifying ligands and metal ions frontiersin.org
Naphthalene Diimide-cored Pyridinium Salts Color change to dark orange/orange rsc.orgLow onset bias (-0.7 V), good switching stability rsc.org
Oxadiazole-containing Copolymers Sharp color change taylorfrancis.comCan be integrated into conjugated polymer backbones taylorfrancis.com
2,6-di(4-pyridyl)-4-benzylpyridilium Derivatives Colorless to green researchgate.netHigh coloration efficiency, fast switching time, good redox stability researchgate.net

High Energy Density Materials (HEDMs) derived from 1,2,5-Oxadiazoles

The 1,2,5-oxadiazole (also known as furazan) ring is a key structural motif in the design of high-energy-density materials (HEDMs). epa.govresearchgate.net These materials are of interest for applications in propulsion and as advanced explosives. bohrium.comnih.gov The high nitrogen content and positive enthalpy of formation of the 1,2,5-oxadiazole ring contribute to the energetic properties of its derivatives.

A significant body of research is dedicated to the synthesis and characterization of HEDMs based on the 1,2,5-oxadiazole backbone. epa.govresearchgate.net These materials are often created by linking the 1,2,5-oxadiazole subunit to various explosophoric groups, such as nitro (-NO₂), nitramino (-NHNO₂), azo (-N=N-), and azoxy (-N=N⁺(O⁻)-) groups. researchgate.net The combination of the 1,2,5-oxadiazole ring with other nitrogen-rich heterocycles, like triazoles or tetrazoles, is another strategy to enhance energetic performance. epa.govresearchgate.net

Energetic materials derived from 1,2,5-oxadiazoles can exhibit superior performance characteristics compared to traditional explosives like TNT and RDX. researchgate.net These properties include high detonation velocities and pressures, combined with good thermal stability and, in some cases, lower sensitivity to impact and friction. frontiersin.orgnih.gov For example, a hydrazinium (B103819) salt of a 1,2,5-oxadiazole derivative was reported to have a detonation velocity of 8,822 m s⁻¹ and a detonation pressure of 35.1 GPa, with good insensitivity to impact. frontiersin.orgnih.gov The development of such compounds is driven by the need for safer and more powerful energetic materials for both military and civilian applications, such as in mining and space technologies. bohrium.com

Compound ClassKey Structural FeaturesNotable Energetic Properties
1,2,5-Oxadiazole with Acyclic Explosophores Linked to -NO₂, -NHNO₂, azo, azoxy groups researchgate.netHigh detonation performance, high enthalpies of formation bohrium.com
1,2,5-Oxadiazole with other N-rich Azoles Combined with 1,2,4-triazole, tetrazole, etc. epa.govresearchgate.netGood detonation performance, environmental compatibility bohrium.com
Energetic Salts of 1,2,5-Oxadiazole Derivatives e.g., Hydrazinium salts frontiersin.orgnih.govHigh density, high detonation velocity (vD), high detonation pressure (P), low sensitivity (IS) frontiersin.orgnih.gov
1,2,5-Oxadiazole-based Ionic Liquids Incorporate nitrate, dicyanamide, or dinitramide anions nih.govHigh nitrogen-oxygen content, good thermal stability, potential as hypergolic fuels nih.gov

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing 3-(3-Pyridyl)-1,2,5-oxadiazole derivatives?

Synthesis typically involves nucleophilic substitution or condensation reactions, leveraging the reactivity of the oxadiazole core. For example, halogenated 1,2,5-oxadiazoles can be functionalized with pyridyl groups via palladium-catalyzed cross-coupling. Characterization requires multi-modal approaches:

  • Elemental analysis to confirm stoichiometry.
  • IR spectroscopy to identify functional groups (e.g., N-O stretches at 970–1300 cm⁻¹).
  • Multinuclear NMR (¹H, ¹³C, ¹⁵N) to resolve substituent positions and confirm purity.
  • Single-crystal X-ray diffraction for unambiguous structural determination, particularly for energetic derivatives .
  • Differential Scanning Calorimetry (DSC) to assess thermal stability and decomposition thresholds .

Q. How do computational methods evaluate the stability of 1,2,5-oxadiazole isomers compared to other oxadiazoles?

Density Functional Theory (DFT) at the B3LYP/6-311+G level is widely used to calculate:

  • Aromatic Stabilization Energy (ASE) and Nucleus-Independent Chemical Shifts (NICS) to quantify aromaticity.
  • HOMO-LUMO gaps to predict reactivity; narrower gaps correlate with higher sensitivity in energetic materials.
  • Electrophilicity (ω) and hardness (η) to assess electron-deficient behavior.
    Studies show 1,3,4-oxadiazole is more thermodynamically stable than 1,2,5-oxadiazole due to greater aromaticity, but 1,2,5 derivatives are preferred in energetic materials for their higher density and detonation performance .

Advanced Research Questions

Q. What computational strategies optimize this compound for high-energy density materials (HEDMs)?

  • Gaussian 03/09 is used to calculate detonation velocity (VDV_D) and pressure (PP) via the Kamlet-Jacobs equations, incorporating density (ρ\rho) and heat of formation (ΔHf\Delta H_f).
  • Molecular dynamics simulations predict crystal packing efficiency, which directly impacts density. For instance, planar 1,2,5-oxadiazole derivatives (e.g., 5,5′-dinitramino-3,3′-azo-1,2,5-oxadiazole) achieve densities >1.85 g/cm³, outperforming RDX .
  • Substituent effects (e.g., nitro groups) are modeled to balance oxygen balance and stability.

Q. How can mass spectrometry (MS) and advanced NMR resolve ambiguities in N-oxide derivatives of 1,2,5-oxadiazole?

  • Deuterium-labeling MS identifies fragmentation pathways. For example, β-H rearrangement in 3-hydroxymethyl-N₂-oxide derivatives results in neutral CH₂O loss, confirmed via deuterated analogs .
  • 2D-HETCOR NMR (HMQC/HMBC) maps long-range correlations to locate N-oxide moieties, which lack protons in ¹H NMR. This is critical for distinguishing N-oxide isomers from deoxygenated analogs .

Q. What role do substituent positions play in modulating the thermal stability and detonation properties of 1,2,5-oxadiazole derivatives?

  • Ortho vs. para substituents : Electron-withdrawing groups (e.g., nitro) at meta/para positions enhance thermal stability by delocalizing electron density.
  • Azo-bridged derivatives : 3,3′-azo linkages increase conjugation, raising decomposition temperatures (>200°C) while maintaining high detonation pressures (37.4 GPa) .
  • Heterocyclic fusion (e.g., benzo[c][1,2,5]oxadiazole) extends π-systems, improving crystallinity and sensitivity thresholds .

Methodological Considerations

  • Contradictions : While 1,3,4-oxadiazoles are more stable, 1,2,5 isomers dominate energetic applications due to superior oxygen balance and synthetic accessibility .
  • Analytical Pitfalls : IR alone cannot confirm N-oxide presence; complementary MS/NMR is essential .

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